

Application Notes and Protocols for Controlling Atomic Ordering in Ni-Pt Alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel;platinum

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The atomic ordering in Nickel-Platinum (Ni-Pt) alloys plays a crucial role in determining their material properties, including catalytic activity, magnetic behavior, and thermal stability. For applications in catalysis, particularly in fuel cells and drug synthesis, the formation of the ordered L10 intermetallic phase is often desirable as it can enhance catalytic performance and stability compared to the disordered solid solution.^[1] This document provides detailed application notes and protocols for several established methods to control the atomic ordering in Ni-Pt alloys.

Methods for Controlling Atomic Ordering

Several techniques can be employed to induce and control the degree of atomic ordering in Ni-Pt alloys. The primary methods include:

- **Thermal Annealing:** The most common method, involving the heat treatment of a disordered alloy to promote atomic diffusion and the formation of an ordered lattice.
- **Sputtering Followed by Annealing:** A thin film deposition technique where a disordered Ni-Pt solid solution is first deposited onto a substrate and subsequently ordered through annealing.

- Pre-ordered Precursor Reduction (PPR): A chemical synthesis approach that utilizes a precursor with a pre-existing atomic order to facilitate the formation of the L10 phase at milder conditions.[\[1\]](#)
- Ion Irradiation: A technique that uses ion beams to induce atomic displacements and promote ordering at temperatures lower than those required for conventional thermal annealing.

Method 1: Thermal Annealing of Bulk and Thin Film Ni-Pt Alloys

Application Note:

Thermal annealing is a widely used and effective method for inducing the L10 ordered phase in Ni-Pt alloys. The process involves heating the alloy to a temperature below the order-disorder transition temperature (approximately 645°C) for a specific duration to allow for the necessary atomic diffusion and arrangement into the ordered tetragonal L10 structure.[\[1\]](#) The degree of long-range order (S) is highly dependent on the annealing temperature and time. Insufficient annealing times or temperatures will result in incomplete ordering, while excessive temperatures can lead to a disordered face-centered cubic (fcc) solid solution. The annealing atmosphere is also a critical parameter; an inert or reducing atmosphere is necessary to prevent oxidation of the alloy.

Experimental Protocol:

Objective: To induce the L10 ordered phase in a disordered Ni-Pt alloy sample.

Materials:

- Disordered Ni-Pt alloy sample (e.g., as-cast ingot, sputtered thin film, or chemically synthesized nanoparticles).
- High-temperature tube furnace with programmable temperature controller.
- Quartz or alumina sample boat.

- Inert gas (e.g., Argon or Nitrogen) or forming gas (e.g., 5% H₂ in Ar or N₂) supply with flow controller.

Procedure:

- Sample Preparation:
 - Place the disordered Ni-Pt alloy sample into a clean quartz or alumina boat.
 - Position the boat in the center of the tube furnace.
- Furnace Purging:
 - Seal the tube furnace and purge with the chosen inert or forming gas for at least 30 minutes to remove any residual oxygen and moisture.
 - Maintain a constant, low flow rate of the gas throughout the annealing process.
- Heating:
 - Program the furnace to ramp up to the desired annealing temperature (e.g., 630°C) at a controlled rate (e.g., 5-10°C/minute). A slower heating rate can help to ensure uniform temperature distribution within the sample.[\[2\]](#)
- Isothermal Annealing:
 - Hold the sample at the set annealing temperature for the desired duration. The annealing time can range from a few hours to several days, depending on the desired degree of ordering. For thin films, shorter annealing times of 6 to 12 hours have been shown to be effective.[\[1\]](#)
- Cooling:
 - After the isothermal annealing period, cool the furnace down to room temperature at a controlled rate (e.g., 5-10°C/minute). Slow cooling is generally preferred to preserve the ordered structure.[\[3\]](#)

- Continue to flow the inert or forming gas until the furnace has cooled to below 100°C to prevent oxidation.
- Sample Retrieval:
 - Once at room temperature, the furnace can be opened, and the annealed Ni-Pt sample can be retrieved for characterization.

Quantitative Data:

Annealing Temperature (°C)	Annealing Time (hours)	Heating/Cooling Rate (°C/min)	Atmosphere	Long-Range Order Parameter (S)	Reference
630	6	5	N2	Moderate L10 phase formation	[1]
630	12	5	N2	Significant L10 phase formation	[1]
700	0.5	Rapid Thermal Annealing	Vacuum	S > 0.9	[4]
400	135 days	-	-	High	[5]
610	54 days	-	-	High	[5]

Workflow Diagram:



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Workflow for Thermal Annealing of Ni-Pt Alloys.

Method 2: Sputtering Deposition Followed by Annealing

Application Note:

This two-step method is ideal for creating ordered Ni-Pt thin films with precise control over thickness and composition.^[5] First, a disordered Ni-Pt solid solution thin film is deposited onto a substrate using magnetron sputtering (e.g., DC magnetron sputtering or High-Power Impulse Magnetron Sputtering). The as-deposited film is typically in a disordered fcc state.

Subsequently, the film is subjected to a thermal annealing process, as described in Method 1, to induce the transformation to the ordered L10 phase. The choice of substrate can influence the crystallographic orientation of the resulting ordered film.

Experimental Protocol:

Objective: To fabricate an L10 ordered Ni-Pt thin film.

Part 1: Sputtering Deposition

Materials:

- Sputtering system with co-sputtering capabilities.
- High-purity Ni and Pt targets.
- Substrate (e.g., Si wafer with a thermal oxide layer, MgO single crystal).

- Sputtering gas (e.g., high-purity Argon).

Procedure:

- Substrate Preparation:
 - Clean the substrate to remove any organic and particulate contamination.
 - Mount the substrate onto the substrate holder in the sputtering chamber.
- Chamber Pump-down:
 - Evacuate the sputtering chamber to a high vacuum (e.g., $< 5 \times 10^{-7}$ Pa).
- Sputtering Deposition:
 - Introduce the sputtering gas (Ar) into the chamber and maintain a constant pressure.
 - Co-sputter from the Ni and Pt targets onto the substrate. The relative power applied to each target will determine the composition of the film. Adjust the power to achieve a near-equiatomeric (1:1) Ni:Pt ratio.
 - Continue deposition until the desired film thickness is achieved.

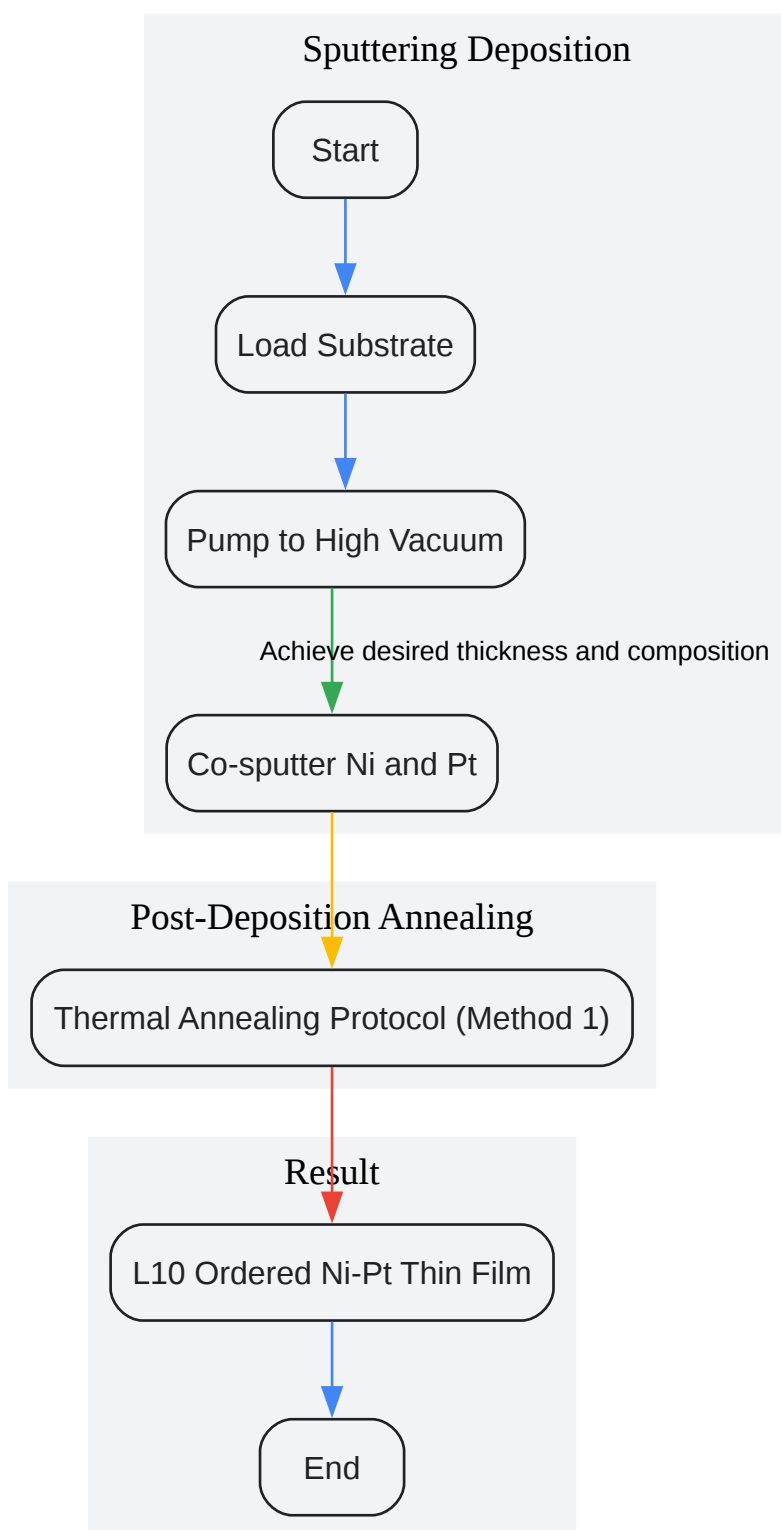
Part 2: Post-Deposition Annealing

- Follow the detailed protocol outlined in Method 1: Thermal Annealing.

Quantitative Data:

Deposition Method	Annealing Temp. (°C)	Annealing Time (h)	Film Thickness (nm)	Resulting Phase	Reference
DCMS	630	12	240	L10 + fcc	[5]
HiPIMS	630	12	240	L10 + fcc	[5]

Workflow Diagram:



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Workflow for Sputtering and Annealing of Ni-Pt Thin Films.

Method 3: Pre-ordered Precursor Reduction (PPR)

Application Note:

The Pre-ordered Precursor Reduction (PPR) method is a promising chemical synthesis route for producing highly ordered L10 Ni-Pt nanoparticles at significantly lower temperatures and shorter times compared to conventional thermal annealing.^{[1][6]} This technique leverages a crystalline precursor salt, such as $\text{Ni}(\text{H}_2\text{O})_6\text{PtCl}_6$, where the Ni and Pt atoms are already arranged in alternating planes, mimicking the L10 structure.^[6] The thermal reduction of this precursor in a reducing atmosphere preserves this inherent atomic order, leading to the direct formation of ordered nanoparticles.

Experimental Protocol:

Objective: To synthesize L10 ordered Ni-Pt nanoparticles using the PPR method.

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Hexachloroplatinic acid (H_2PtCl_6)
- Deionized water
- Tube furnace with gas flow control
- Reducing atmosphere (e.g., forming gas: 5% H_2 / 95% Ar)
- Ball mill (optional, for precursor homogenization)

Procedure:

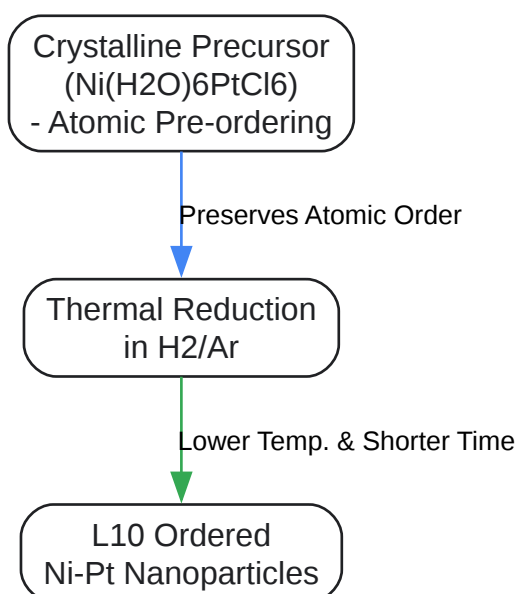
- Precursor Synthesis ($\text{Ni}(\text{H}_2\text{O})_6\text{PtCl}_6$):
 - Prepare aqueous solutions of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and H_2PtCl_6 in a 1:1 molar ratio.
 - Slowly mix the two solutions while stirring.

- Allow the solvent to evaporate slowly at room temperature to crystallize the $\text{Ni}(\text{H}_2\text{O})_6\text{PtCl}_6$ salt.
- Collect and dry the resulting crystalline precursor.
- Thermal Reduction:
 - (Optional) Ball mill the precursor salt with an inert matrix like NaCl to control the final nanoparticle size.^[7]
 - Place the precursor powder in a sample boat inside a tube furnace.
 - Purge the furnace with the reducing gas mixture.
 - Heat the furnace to the desired reduction temperature (e.g., 350-500°C) at a controlled rate (e.g., 5°C/min).
 - Hold at the reduction temperature for a specific duration (e.g., 2 hours).
 - Cool the furnace to room temperature under the reducing atmosphere.
- Purification:
 - If an inert matrix like NaCl was used, wash the resulting powder with deionized water to remove the salt.
 - Separate the Ni-Pt nanoparticles by centrifugation or magnetic separation.
 - Wash the nanoparticles multiple times with deionized water and ethanol.
 - Dry the purified nanoparticles under vacuum.

Quantitative Data:

Precursor	Reduction Temp. (°C)	Reduction Time (h)	Resulting Phase	Long-Range Order Parameter (S)	Reference
Ni(H ₂ O) ₆ PtCl ₆	400	2	L10	> 0.9	[1][4]

Logical Relationship Diagram:



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Logical Relationship in the PPR Method.

Method 4: Ion Irradiation-Induced Ordering

Application Note:

Ion irradiation can be used to induce atomic ordering in Ni-Pt thin films at temperatures significantly lower than those required for thermal annealing. The process involves bombarding a disordered film with energetic ions (e.g., He⁺, Ni⁺). The ion bombardment creates vacancies and promotes atomic mobility in a localized manner, which can drive the system towards the thermodynamically favorable ordered L10 state. This technique is particularly useful for

applications where high-temperature processing is undesirable. The degree of ordering depends on the ion species, energy, fluence (dose), and the substrate temperature during irradiation.

Experimental Protocol:

Objective: To induce L10 ordering in a disordered Ni-Pt thin film using ion irradiation.

Materials:

- Disordered Ni-Pt thin film on a suitable substrate.
- Ion accelerator capable of producing the desired ion beam.
- Sample holder with temperature control.
- High-vacuum irradiation chamber.

Procedure:

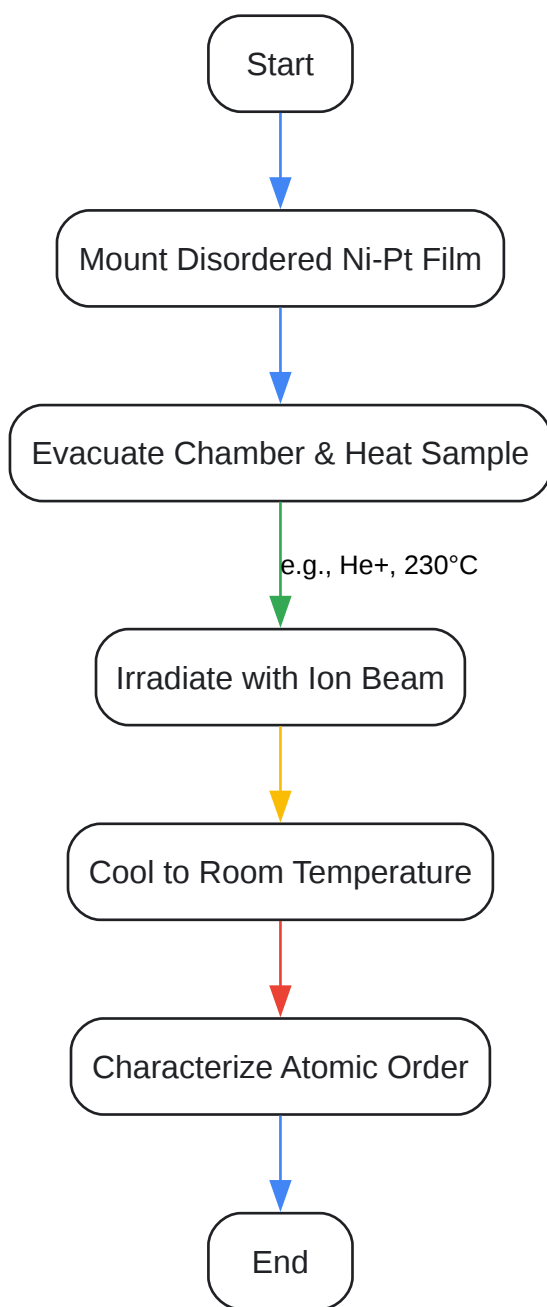
- Sample Mounting:
 - Mount the Ni-Pt thin film sample on the temperature-controlled sample holder within the high-vacuum chamber.
- Irradiation:
 - Evacuate the chamber to a high vacuum.
 - Heat the sample to the desired irradiation temperature (e.g., 230-300°C).
 - Irradiate the sample with a uniform ion beam (e.g., He⁺) at a specific energy and fluence. The ion beam directly heats the sample surface, contributing to the ordering process.[8]
 - Monitor the sample temperature and ion beam parameters throughout the process.
- Post-Irradiation:
 - After irradiation, cool the sample to room temperature under vacuum.

- Remove the sample for characterization.

Quantitative Data:

Ion Species	Ion Energy	Fluence (ions/cm ²)	Irradiation Temp. (°C)	Resulting Effect	Reference
He+	2 MeV	-	230	L10 ordering (S=0.73) in FePt	[8]
Ni+	8.8 MeV	2.4 x 10 ¹⁶	40	Insufficient for ordering without direct beam heating	[8]

Experimental Workflow Diagram:



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Workflow for Ion Irradiation-Induced Ordering.

Characterization of Atomic Ordering

Application Note:

The primary method for quantifying the degree of long-range atomic order in Ni-Pt alloys is X-ray Diffraction (XRD). The formation of the L10 superlattice results in the appearance of

characteristic superlattice reflections (e.g., (001) and (110)) in the XRD pattern, which are absent in the disordered fcc structure. The long-range order parameter (S) can be calculated from the ratio of the integrated intensities of the superlattice and fundamental peaks.

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) are also powerful techniques for visualizing the ordered domains and confirming the presence of the L10 phase.

Protocol for Calculating the Long-Range Order Parameter (S) from XRD Data:

Objective: To determine the long-range order parameter (S) from an XRD pattern of a Ni-Pt alloy.

Procedure:

- Obtain a high-quality XRD pattern of the Ni-Pt alloy, ensuring good peak resolution and signal-to-noise ratio.
- Identify the superlattice and fundamental peaks. For the L10 structure, a common pair of peaks to use are the (001) superlattice peak and the (002) fundamental peak.
- Measure the integrated intensity of the chosen superlattice peak (IS) and fundamental peak (IF). This is done by fitting the peaks with a suitable profile function (e.g., Gaussian or Lorentzian) and calculating the area under the curve.
- Calculate the theoretical intensity ratio for a fully ordered structure ((IS/IF)_{S=1}). This requires calculating the structure factors for the superlattice and fundamental reflections, taking into account the atomic scattering factors, Lorentz-polarization factor, and multiplicity factor for each peak.
- Calculate the long-range order parameter (S) using the following equation:

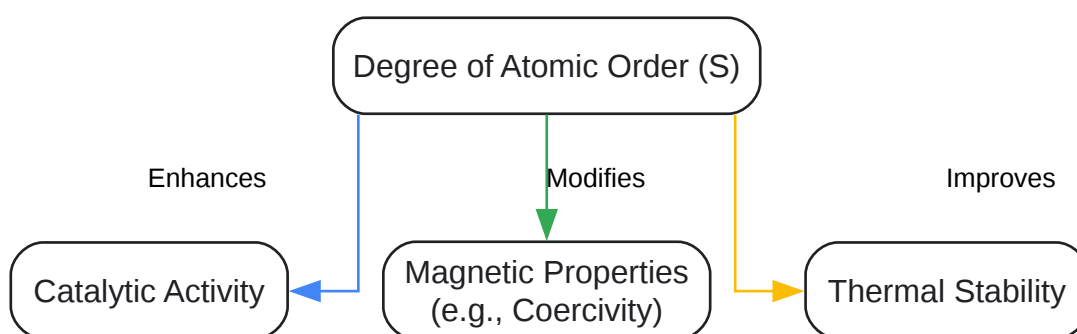
$$S = \sqrt{[(IS / IF)_{\text{exp}} / (IS / IF)_{S=1}]}$$

where (IS / IF)_{exp} is the experimentally measured intensity ratio.

TEM and SAED Analysis:

- TEM: Bright-field and dark-field imaging can be used to visualize the morphology and size distribution of ordered domains.
- SAED: By taking a diffraction pattern from a region of interest, the presence of superlattice spots in the diffraction pattern provides direct evidence of the L10 ordered structure.[9]

Relationship between Atomic Order and Properties:



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Influence of Atomic Order on Material Properties.

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